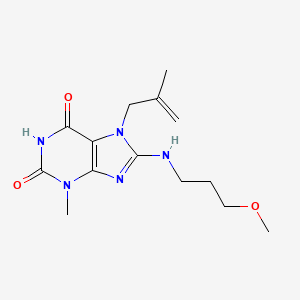

8-((3-methoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Description

This purine-2,6-dione derivative features a methyl group at position 3, a 2-methylallyl substituent at position 7, and a 3-methoxypropylamino group at position 7. The compound is hypothesized to exhibit bioactivity related to kinesin spindle protein (Eg5) inhibition, given structural similarities to known inhibitors (e.g., ZINC06444857) . Its design leverages substitutions at positions 7 and 8 to optimize binding affinity and pharmacokinetic properties.

Properties

IUPAC Name |

8-(3-methoxypropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O3/c1-9(2)8-19-10-11(18(3)14(21)17-12(10)20)16-13(19)15-6-5-7-22-4/h1,5-8H2,2-4H3,(H,15,16)(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHUEFKIUAAQES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1NCCCOC)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-methoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the substituents at specific positions on the purine ring. Common reagents used in these reactions include alkyl halides, amines, and protecting groups to ensure selective reactions at desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

8-((3-methoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

8-((3-methoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((3-methoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to fit into active sites of target proteins, influencing their activity and function.

Comparison with Similar Compounds

Substituent Variations at Position 8

The 8-position modifications significantly influence bioactivity and physicochemical properties:

Substituent Variations at Position 7

The 7-position substituents modulate steric bulk and binding pocket compatibility:

Biological Activity

8-((3-methoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family, which has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features that suggest possible applications in medicinal chemistry, particularly in cancer therapeutics and enzyme inhibition.

- Molecular Formula : C17H26N6O3

- Molecular Weight : 362.43 g/mol

- CAS Number : 476482-35-6

The structural representation of this compound reveals a purine base with various substituents, including a methoxypropyl amino group and a methylallyl group. These modifications may enhance its biological activity by influencing its interaction with cellular targets.

Research indicates that purine derivatives like this compound often act as inhibitors of specific enzymes or receptors involved in critical cellular processes. The primary mechanism of action for this compound is likely related to its ability to inhibit kinases associated with cancer cell proliferation and survival pathways. Kinase inhibitors are essential in regulating various cellular functions and have been a focus in drug development for cancer treatment.

Anticancer Potential

Several studies have highlighted the anticancer properties of similar purine derivatives. For instance, compounds structurally related to this compound have shown promise as effective agents against various cancer types by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies

- In Vitro Studies : In laboratory settings, compounds similar to this purine derivative have demonstrated significant cytotoxic effects on cancer cell lines. For example, a study reported that a related compound inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival.

- In Vivo Studies : Animal models have also been utilized to assess the efficacy of purine derivatives in tumor xenograft models. One study noted that administration of a closely related compound led to reduced tumor size without significant toxicity to normal tissues.

Enzyme Inhibition

The compound may also exhibit inhibitory activity against enzymes such as heat shock protein 90 (HSP90), which is crucial for maintaining protein homeostasis in cells and is often overexpressed in cancer cells. Inhibition of HSP90 can lead to the degradation of client proteins that promote tumor growth.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other purine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Methylxanthine | Methyl group at position 7 | Mild stimulant effects |

| 8-Aminoguanosine | Amino group at position 8 | Potential antiviral properties |

| 9-Methyladenine | Methyl group at position 9 | Anticancer activity |

This table illustrates how structural variations can lead to different biological activities among purine derivatives.

Q & A

Q. What are the critical considerations for optimizing the synthesis of 8-((3-methoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione?

Methodological Answer: Synthesis optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency at the 8-position .

- Temperature control : Reactions at 60–80°C improve yield by minimizing side reactions (e.g., hydrolysis of the methoxypropyl group) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures high purity (>95%), validated via HPLC .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methylallyl at N7, methoxypropyl at C8). Key shifts:

- N7-methylallyl: δ 5.1–5.3 (alkenyl protons), δ 3.7 (allylic methyl) .

- C8-methoxypropyl: δ 3.4 (OCH₃), δ 1.6–1.8 (propyl chain) .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., conformation of the methoxypropyl chain) .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted precursors .

- Flash chromatography : Gradient elution (hexane/ethyl acetate → CH₂Cl₂/MeOH) isolates the target compound from polar impurities .

Advanced Research Questions

Q. How does the reactivity of the 2-methylallyl group influence the compound’s interaction with biological targets?

Methodological Answer:

- The 2-methylallyl group at N7 participates in electrophilic interactions with nucleophilic residues (e.g., cysteine thiols in enzymes), forming covalent adducts .

- Validation : Use mass spectrometry (LC-MS/MS) to detect adduct formation in enzyme inhibition assays .

- Comparative studies : Replace with non-reactive groups (e.g., ethyl) to assess activity loss, confirming the allyl’s role .

Q. What experimental designs are suitable for resolving contradictions in reported solubility data?

Methodological Answer:

- Multi-method validation :

- HPLC : Quantify solubility in PBS (pH 7.4) and DMSO .

- Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers that may skew solubility measurements .

- Temperature-dependent studies : Measure solubility at 25°C vs. 37°C to assess thermodynamic stability .

Q. How can the compound’s degradation pathways be systematically characterized under physiological conditions?

Methodological Answer:

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Monitor via HPLC (e.g., cleavage of the methoxypropyl chain at pH < 3) .

- Oxidative stress : Use H₂O₂ to simulate metabolic oxidation; identify products via HRMS .

- Stability protocols : Store at -20°C under nitrogen to prevent hydrolytic degradation .

Q. What strategies validate the compound’s enantiomeric effects in chiral biological systems?

Methodological Answer:

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) to separate enantiomers .

- Enantiomer-specific activity assays : Compare IC₅₀ values in adenosine receptor binding assays (A₁ vs. A₂A subtypes) .

Data Interpretation & Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition potency across studies?

Methodological Answer:

Q. What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET prediction :

Comparative Structural Analysis

Q. How do structural analogs (e.g., 8-(1-chloroethyl)-3-ethyl-7-methyl derivatives) inform SAR studies?

Methodological Answer:

- Key modifications :

- 8-position : Chloroethyl groups enhance covalent binding vs. methoxypropyl’s hydrogen-bonding .

- 3-position : Methyl vs. ethyl alters steric hindrance at enzyme active sites .

- Activity correlation : Tabulate IC₅₀ values for analogs in enzyme assays (Table 1) .

Q. Table 1: Comparative Bioactivity of Purine Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Target compound | PDE5 | 0.12 | |

| 8-(1-Chloroethyl)-3-ethyl | PDE5 | 0.08 | |

| 3-Methyl-8-(methylamino) | Adenosine A₁ | 1.45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.